Ethyl 4-hydroxypiperidine-1-carboxylate

Catalog No.
S663119
CAS No.
65214-82-6
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxypiperidine-1-carboxylate

CAS Number

65214-82-6

Product Name

Ethyl 4-hydroxypiperidine-1-carboxylate

IUPAC Name

ethyl 4-hydroxypiperidine-1-carboxylate

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3

InChI Key

QABJNOSERNVHDY-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)O

Canonical SMILES

CCOC(=O)N1CCC(CC1)O

Potential Precursor Molecule:

E4HPC's structure contains a piperidine ring, a common functional group in many biologically active molecules. The presence of the ester group (carboxylate) suggests E4HPC might serve as a precursor molecule for the synthesis of more complex molecules containing the piperidine ring. Researchers might utilize E4HPC as a starting material for the preparation of novel therapeutic agents or probes for biological studies ().

Studies on Similar Molecules:

Scientific literature contains research on molecules with a similar structure to E4HPC, particularly those with modifications on the piperidine ring. These studies investigate the potential of such molecules for various applications, including:

  • Anticonvulsant Activity: Some piperidine derivatives exhibit anticonvulsant properties (). E4HPC might be a starting point for researchers to explore similar activity.
  • Antimicrobial Activity: Certain piperidine-containing molecules show promise as antimicrobial agents (). Investigating E4HPC's potential antimicrobial properties could be a research avenue.

Ethyl 4-hydroxypiperidine-1-carboxylate is an organic compound with the molecular formula C8H15NO3C_8H_{15}NO_3 and a molecular weight of 173.21 g/mol. It is characterized by a piperidine ring substituted with a hydroxyl group and an ethyl ester at the carboxylate position. This compound appears as a colorless to light yellow liquid and has various synonyms including N-Carbethoxy-4-piperidinol and Ethyl 4-hydroxy-1-piperidinecarboxylate .

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the production of antihistamines, antipsychotics, and antidepressants . Its unique structure allows it to participate in diverse

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of substituted esters or amides.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Ethyl 4-hydroxypiperidine-1-carboxylate exhibits significant biological activity, primarily due to its interactions with various molecular targets. It can act as a ligand that binds to receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. This has made it a subject of interest in pharmacological studies, particularly in relation to its role in drug development for conditions such as anxiety and depression .

The synthesis of ethyl 4-hydroxypiperidine-1-carboxylate can be accomplished through several methods:

  • Reaction with Ethyl Chloroformate:
    • Starting Materials: 4-hydroxypiperidine and ethyl chloroformate.
    • Procedure: In a dichloromethane solution at 0°C, triethylamine is added to the mixture of 4-hydroxypiperidine and ethyl chloroformate. The reaction is stirred for approximately 30 minutes before workup to isolate the product .
  • Alternative Methods: Recent advancements have introduced methods that avoid toxic reagents like ethyl chloroformate, focusing on more sustainable practices that yield high purity products .

These methods are essential for producing the compound on both laboratory and industrial scales.

Ethyl 4-hydroxypiperidine-1-carboxylate serves multiple purposes across various fields:

  • Pharmaceuticals: It is a key intermediate in synthesizing various drugs, including antihistamines and antidepressants .
  • Chemical Research: The compound is used in developing new synthetic methodologies and exploring biological pathways .
  • Industrial Uses: It finds applications in producing fine chemicals, specialty compounds, fungicides, insecticides, surfactants, flavors, and fragrances .

These applications underscore its importance in both scientific research and commercial production.

Research indicates that ethyl 4-hydroxypiperidine-1-carboxylate interacts with specific receptors and enzymes, influencing various biological pathways. These interactions can be studied using techniques such as high-performance liquid chromatography for quantifying its presence in pharmaceutical formulations. Understanding these interactions helps elucidate its potential therapeutic roles and safety profiles.

Ethyl 4-hydroxypiperidine-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameSimilarity IndexKey Features
4-Phenylpiperidine-Simpler structure without hydroxyl or ester groups
4-Hydroxy-4-phenylpiperidine-Lacks the ester group; similar biological activity
4-Cyano-4-phenylpiperidine hydrochloride-Contains a cyano group instead of an ester group
Isopropyl 4-hydroxypiperidine-1-carboxylate0.98Similar structure with different alkoxy group
tert-Butyl 4-hydroxypiperidine-1-carboxylate0.93Variations in substituents lead to different properties
Ethyl piperidine-1-carboxylate0.93Lacks hydroxyl group; different reactivity
1-Boc-4-Hydroxy-4-methylpiperidine0.91Contains a Boc protecting group

These compounds differ primarily in their functional groups, which significantly influence their chemical reactivity and biological activities. Ethyl 4-hydroxypiperidine-1-carboxylate's unique combination of functional groups contributes to its distinctive properties compared to these similar compounds .

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65214-82-6

Wikipedia

Ethyl 4-hydroxypiperidine-1-carboxylate

Dates

Modify: 2023-08-15

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